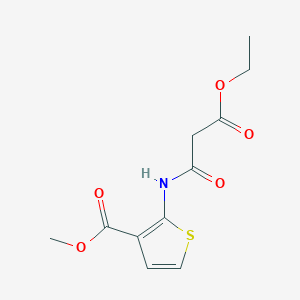

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate

Description

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a 3-ethoxy-3-oxopropanamido moiety at position 2.

Properties

IUPAC Name |

methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-10-7(4-5-18-10)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQPRZLGDGZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Compounds:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () Structure: Contains a tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl substituent and ethyl esters. Key Differences: The benzo-fused ring system and additional hydroxyl group enhance aromaticity and polarity compared to the non-fused thiophene in the target compound.

Methyl 2-(2-methoxy-2-oxoacetyl)thiophene-3-carboxylate (69) () Structure: Features a methoxy-oxoacetyl group at position 2 instead of the 3-ethoxy-oxopropanamido group.

Ethyl 2-(3-ethoxy-3-oxopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structure : Shares the 3-ethoxy-3-oxopropanamido group but includes a tetrahydrobenzo[b]thiophene core and ethyl ester.

- Key Differences : The ethyl ester and fused ring system may confer higher lipophilicity and steric hindrance compared to the target compound’s methyl ester and planar thiophene .

Physicochemical and Functional Properties

Biological Activity

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate (CAS No. 1158651-78-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various research studies and sources to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of approximately 271.29 g/mol. The structure includes a thiophene ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₅S |

| Molecular Weight | 271.29 g/mol |

| CAS Number | 1158651-78-5 |

| Storage Temperature | Refrigerator |

Case Study: Antitumor Activity of Thiophene Derivatives

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of thiophene derivatives, highlighting their ability to inhibit cell proliferation in breast and colon cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may share similar pathways of action .

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial activity. A review in Pharmaceutical Biology indicated that such compounds could effectively combat bacterial strains, including resistant types.

Table 2: Antimicrobial Activity of Thiophene Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli | 50 µg/mL |

| Thiophene Derivative B | S. aureus | 30 µg/mL |

| Methyl 2-(3-ethoxy...) | TBD | TBD |

(Note: Specific MIC values for methyl 2-(3-ethoxy...) are not yet available.)

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets that modulate key signaling pathways related to cell growth and survival. The presence of both the thiophene ring and the carboxylate group suggests potential interactions with enzymes or receptors involved in metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.